2-Carboethoxyphenyl cyclohexyl ketone

Description

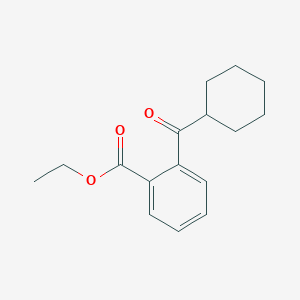

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(cyclohexanecarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-2-19-16(18)14-11-7-6-10-13(14)15(17)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGGWYZJNCJPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632666 | |

| Record name | Ethyl 2-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-17-1 | |

| Record name | Ethyl 2-(cyclohexylcarbonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(cyclohexanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Carboethoxyphenyl Cyclohexyl Ketone

Retrosynthetic Analysis of the Target Molecule

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Carboethoxyphenyl cyclohexyl ketone, the primary disconnections involve the ester and ketone functional groups.

The most logical disconnection is at the C-N amide bond, a common strategy in retrosynthesis. amazonaws.com However, since our target molecule is a ketone, we look to other key bonds. The bond between the carbonyl carbon and the phenyl ring is a prime candidate for disconnection. This leads to two synthons: a cyclohexyl acylium ion equivalent and a 2-carboethoxyphenyl anion equivalent.

A second key disconnection is at the ester group, which can be retrosynthetically cleaved at the acyl-oxygen bond. This would lead back to a carboxylic acid and ethanol (B145695). This disconnection is typically performed late in the forward synthesis.

Considering the ketone, a Friedel-Crafts acylation is a powerful method for forming aryl ketones. This suggests a disconnection between the carbonyl carbon and the aromatic ring. This leads to two potential precursors: cyclohexanecarbonyl chloride and ethyl benzoate (B1203000).

Alternatively, the bond between the cyclohexyl ring and the carbonyl group can be disconnected. This would suggest a reaction between a 2-carboethoxyphenyl Grignard or organolithium reagent and a cyclohexyl-containing electrophile.

Classical Synthetic Routes

Classical approaches to the synthesis of this compound would likely involve multi-step sequences building upon well-established organic reactions.

Multi-Step Organic Reactions from Precursors

A plausible multi-step synthesis could commence from cyclohexanecarboxylic acid. This starting material can be converted to the corresponding acid chloride, cyclohexanecarbonyl chloride, by treatment with thionyl chloride (SOCl₂). researchgate.net The subsequent step would involve a Friedel-Crafts acylation reaction between cyclohexanecarbonyl chloride and ethyl benzoate. This reaction would be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), to yield the target molecule. A similar approach is used in the synthesis of cyclohexyl phenyl ketone from cyclohexanecarbonyl chloride and benzene (B151609). researchgate.netgoogle.com

Another route could start from 2-aminobenzoic acid (anthranilic acid). The amino group could be diazotized and then subjected to a Sandmeyer-type reaction to introduce a different functional group that could later be transformed into the ketone. However, this approach is generally more complex than a direct acylation.

Adaptation of Known Ketone Synthesis Pathways

Several general methods for ketone synthesis can be adapted for this compound. One such method involves the reaction of an organometallic reagent with a carboxylic acid derivative. For instance, an organolithium reagent derived from a protected 2-bromobenzoic acid ester could react with cyclohexanecarboxaldehyde. Subsequent oxidation of the resulting secondary alcohol would yield the desired ketone. The use of methyllithium (B1224462) to prepare methyl ketones from carboxylic acids is a known transformation. orgsyn.org

Alternatively, a Weinreb amide of cyclohexanecarboxylic acid could be prepared and then reacted with a Grignard reagent derived from ethyl 2-bromobenzoate. This method is known for its ability to prevent the common side reaction of over-addition to form a tertiary alcohol.

Modern Approaches to Synthesis

More contemporary synthetic strategies might employ catalytic methods to enhance efficiency and selectivity.

Catalytic Methods for Carbon-Carbon Bond Formation

Modern cross-coupling reactions offer a powerful alternative to classical methods. For example, a Suzuki or Stille coupling could be envisioned. This would involve the reaction of a cyclohexylboronic acid or cyclohexylstannane derivative with an ortho-acylated aryl halide, such as ethyl 2-bromobenzoyl chloride, in the presence of a palladium catalyst.

Another approach could involve a palladium-catalyzed carbonylative coupling. In this scenario, an aryl halide (ethyl 2-bromobenzoate) could be reacted with a cyclohexyl organometallic reagent under a carbon monoxide atmosphere in the presence of a palladium catalyst.

Recent research has also demonstrated the conversion of aromatic ethers to cyclohexanones using a modified palladium on carbon (Pd/C) catalyst in a water/dichloromethane medium. nih.gov While not a direct synthesis of the title compound, this highlights the ongoing development of catalytic systems for the formation of cyclohexyl ketone moieties. nih.gov

Stereoselective Synthesis Strategies

Achieving stereoselectivity in the synthesis of this compound would primarily focus on controlling the stereochemistry of the cyclohexyl ring if it were to contain substituents, or in reactions involving the enolate of the ketone.

If a chiral center were desired on the cyclohexyl ring, the synthesis could start from a chiral cyclohexanecarboxylic acid derivative. The stereochemistry of the starting material would then be carried through the synthetic sequence. orgsyn.org

For reactions involving the ketone's enolate, stereoselective alkylation or aldol (B89426) reactions could be employed. For instance, the use of chiral auxiliaries or catalysts could direct the approach of an electrophile to a specific face of the enolate. The development of stereoselective aldol-type additions of vinylcarbonyl units to α-alkoxy aldehydes, catalyzed by amines, demonstrates the potential for high diastereoselectivity in related systems. researchgate.net

Evaluation of Synthetic Efficiency and Yields

The efficiency and yield of a synthetic pathway are critical metrics for its practical application. For this compound, the chosen methodology directly impacts these outcomes. The two primary plausible routes, Friedel-Crafts acylation and Directed ortho-Metalation (DoM), are expected to exhibit significantly different efficiencies due to the directing effects of the carboethoxy substituent.

Directed ortho-Metalation (DoM): A more regioselective and potentially higher-yielding strategy involves the Directed ortho-Metalation of ethyl benzoate. In this approach, the carboethoxy group acts as a directed metalation group (DMG). organic-chemistry.orgwikipedia.org A strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can selectively deprotonate the aromatic ring at the position ortho to the ester. researchgate.netuwindsor.ca The resulting aryllithium intermediate can then be quenched with an appropriate electrophile, in this case, cyclohexanecarbonyl chloride, to afford the target molecule with high regioselectivity. While the ester group itself can be susceptible to nucleophilic attack by the organolithium reagent, conducting the reaction at low temperatures can mitigate this side reaction.

Below is a representative data table illustrating the anticipated yields for these synthetic pathways, based on typical outcomes for analogous reactions reported in the chemical literature.

Disclaimer: The following data is illustrative and based on typical yields for the reaction types described with similar substrates. It is not based on experimentally verified results for the synthesis of this compound.

| Synthetic Pathway | Key Reagents | Typical Yield Range of Ortho Isomer (%) | Primary Byproducts | Purification Method |

| Friedel-Crafts Acylation | Ethyl benzoate, Cyclohexanecarbonyl chloride, AlCl₃ | 5 - 15% | Meta and para isomers | Fractional Distillation, Chromatography |

| Directed ortho-Metalation (DoM) | Ethyl benzoate, LDA/TMEDA, Cyclohexanecarbonyl chloride | 60 - 80% | Unreacted starting material | Chromatography |

Comparative Analysis of Synthetic Pathways

A comparative analysis of the Friedel-Crafts acylation and Directed ortho-Metalation pathways reveals a clear distinction in their suitability for the synthesis of this compound.

| Feature | Friedel-Crafts Acylation | Directed ortho-Metalation (DoM) |

| Regioselectivity | Poor; produces a mixture of ortho, meta, and para isomers. The meta isomer is the major product. | Excellent; highly selective for the ortho position due to the directing effect of the ester group. organic-chemistry.orgwikipedia.org |

| Yield | Low for the desired ortho product. | Potentially high, as it is a more targeted approach. |

| Reaction Conditions | Requires a stoichiometric amount of Lewis acid, which can be corrosive and generate significant waste. | Requires cryogenic temperatures (-78 °C) and strictly anhydrous and inert atmospheric conditions. Uses strong, pyrophoric organolithium bases. |

| Starting Materials | Readily available and relatively inexpensive. | Requires specialized and sensitive organolithium reagents and anhydrous solvents. |

| Workup and Purification | Complex due to the need to separate isomers with similar physical properties. | Generally simpler, as the major product is the desired one, requiring separation from unreacted starting materials and reagent byproducts. |

| Scalability | Can be challenging to scale due to the large amounts of Lewis acid and potential for exothermic reactions. | Can be challenging to scale due to the need for large volumes of cryogenic solvents and the handling of pyrophoric reagents. |

Reactivity and Mechanistic Investigations of 2 Carboethoxyphenyl Cyclohexyl Ketone

Reactions Involving the Ketone Carbonyl Group

The ketone's carbonyl group, with its electrophilic carbon and nucleophilic oxygen, is the primary site for a variety of addition reactions. The unsymmetrical nature of the ketone—flanked by a bulky cyclohexyl group and a sterically demanding ortho-substituted phenyl ring—imparts significant stereochemical influence on these transformations.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of ketones. The process involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org

The mechanism begins with a nucleophile attacking the electrophilic carbonyl carbon. This attack forces the carbon's hybridization to change from sp2 (trigonal planar) to sp3 (tetrahedral). libretexts.org For 2-Carboethoxyphenyl cyclohexyl ketone, this transformation creates a new stereocenter at the former carbonyl carbon.

The stereochemical outcome of the addition is dictated by the steric environment around the carbonyl group. The bulky cyclohexyl and 2-carboethoxyphenyl groups hinder the approach of the incoming nucleophile. Generally, nucleophilic attack on cyclohexanone (B45756) systems is subject to competing factors, including steric hindrance and electronic effects that stabilize the transition state. researchgate.net For ketones with large substituents, the nucleophile preferentially attacks from the less sterically hindered face. In this case, both the cyclohexyl group and the ortho-ester group present significant steric shields. The approach of the nucleophile will be directed to minimize steric clash, leading to a preferred diastereomeric product. For small nucleophiles like hydride ions (H⁻), attack may favor an axial approach to the cyclohexane (B81311) ring, which can be influenced by torsional strain and electronic stabilization effects. youtube.com Conversely, larger nucleophiles will almost certainly approach from the least hindered trajectory, which is typically the equatorial direction relative to the cyclohexane ring, to avoid steric repulsion. youtube.com

The nature of the nucleophilic reagent determines the final product. A wide array of nucleophiles can be employed, leading to a diverse range of tertiary alcohols or related compounds. The general reaction scheme involves the formation of a new carbon-carbon or carbon-heteroatom bond at the carbonyl carbon.

Below is a table illustrating the expected products from the reaction of this compound with various common nucleophilic reagents.

| Reagent (Nucleophile Source) | Nucleophile | Product Class | Expected Product Structure | Notes |

|---|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | H⁻ (Hydride) | Secondary Alcohol | 1-(2-Carboethoxyphenyl)-1-cyclohexylmethanol | A mild reducing agent that selectively reduces ketones over esters. youtube.com |

| Methylmagnesium bromide (CH₃MgBr) | CH₃⁻ (Carbanion) | Tertiary Alcohol | 1-(2-Carboethoxyphenyl)-1-cyclohexyl-1-ethanol | A Grignard reagent; highly reactive and will attack the ketone preferentially. The ester may also react under harsh conditions or with excess reagent. youtube.com |

| Phenyllithium (PhLi) | Ph⁻ (Carbanion) | Tertiary Alcohol | (2-Carboethoxyphenyl)(cyclohexyl)(phenyl)methanol | An organolithium reagent, generally more reactive than Grignard reagents. |

| Potassium cyanide / Acid (KCN/H⁺) | ⁻CN (Cyanide) | Cyanohydrin | 2-(Cyclohexyl(hydroxy)cyanomethyl)benzoic acid ethyl ester | Forms a cyanohydrin, which is a versatile synthetic intermediate. |

α-Substitution Reactions

Alpha (α) substitution reactions involve the replacement of a hydrogen atom on the carbon adjacent to the carbonyl group. msu.edu These reactions proceed through the formation of an enol or enolate intermediate, which acts as the key nucleophile. libretexts.org

An enolate is formed by the deprotonation of an α-hydrogen by a base. masterorganicchemistry.com The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atom. For this compound, there are two α-positions: the C1 position of the phenyl ring and the C1 position of the cyclohexyl ring. The phenyl α-carbon has no hydrogen atoms, so it cannot be deprotonated. Therefore, enolate formation occurs exclusively at the α-carbon of the cyclohexyl ring.

The choice of base and reaction conditions determines the nature of the enolate formation. Strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures lead to the rapid and irreversible formation of the kinetic enolate. bham.ac.uk Weaker bases, such as sodium ethoxide, used at higher temperatures can lead to an equilibrium between the ketone and the enolate, favoring the more thermodynamically stable enolate. youtube.com For this molecule, since there is only one possible site of enolization, both kinetic and thermodynamic conditions will produce the same regioisomeric enolate.

As established, the regioselectivity of enolate formation is absolute, occurring only on the cyclohexyl side. Once the enolate is formed, it can act as a nucleophile and attack a range of electrophiles, leading to α-substitution.

The table below outlines potential α-substitution reactions.

| Reaction Type | Reagents | Electrophile | Product Class | Notes |

|---|---|---|---|---|

| α-Halogenation (Acid-Catalyzed) | Br₂, Acetic Acid | Br⁺ (from polarized Br₂) | α-Bromo Ketone | This reaction proceeds via an enol intermediate. The rate-determining step is the formation of the enol, not the reaction with the halogen. libretexts.org The more substituted enol is favored, which is the only one possible here. |

| α-Alkylation | 1. LDA, -78°C 2. CH₃I | CH₃⁺ (from Iodomethane) | α-Methyl Ketone | Requires a strong base to fully form the enolate, preventing self-condensation. The enolate then attacks the alkyl halide in an SN2 reaction. researchgate.net Alkylation of cyclohexanone enolates typically occurs with axial attack of the electrophile. ubc.ca |

| α-Deuteration | NaOD, D₂O | D⁺ (from D₂O) | α-Deuterated Ketone | A simple method to confirm the acidity of α-hydrogens. The enolate forms and is quenched by the deuterated solvent. libretexts.org |

Under certain conditions, such as base-promoted halogenation, multiple substitutions can occur if more than one α-hydrogen is present. However, for monofunctionalization, acid-catalyzed or kinetically controlled enolate alkylation methods are generally preferred.

Oxidation Reactions

The oxidation of this compound can be directed towards the ketone functionality, leading to rearrangements or other oxidative transformations.

Baeyer-Villiger Oxidation and Rearrangements

The Baeyer-Villiger oxidation transforms ketones into esters through an oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. nih.govwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.orgorganicchemistrytutor.com The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org The established order of migratory aptitude is tertiary alkyl > cyclohexyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.orgucalgary.ca

In the case of this compound, the two groups attached to the carbonyl are a cyclohexyl group and a 2-carboethoxyphenyl group (an aryl group). Based on the general migratory aptitude, the cyclohexyl group has a higher tendency to migrate than the phenyl group. organic-chemistry.org

Predicted Outcome of Baeyer-Villiger Oxidation:

The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org Subsequently, the migrating group (in this case, predicted to be the cyclohexyl group) shifts from the carbon to the adjacent oxygen of the peroxide, leading to the formation of an ester and a carboxylic acid byproduct. wikipedia.orgyoutube.com The migration step occurs with retention of the stereochemistry of the migrating group. organicchemistrytutor.com

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent | Predicted Major Product |

| This compound | m-CPBA | Ethyl 2-(cyclohexyloxycarbonyl)benzoate |

Other Oxidative Transformations

Beyond the Baeyer-Villiger reaction, other oxidative transformations of ketones are known, though specific examples for this compound are scarce. General methods for the oxidation of cyclic ketones can lead to dicarboxylic acids. For instance, the oxidation of cyclohexanone can yield adipic acid. google.com Such processes can be catalyzed by transition metal complexes in the presence of an oxidizing agent like hydrogen peroxide. researchgate.netnuph.edu.ua These reactions may proceed through radical mechanisms. nuph.edu.ua The presence of the carboethoxy group on the aromatic ring might influence the reaction pathway and the final products.

Photochemical transformations have also been reported for related compounds like phenyl cyclohexyl ketone, which can undergo unusual cleavage reactions. [No specific citation found for this point]

Reduction Reactions

The reduction of this compound presents a challenge in chemoselectivity due to the presence of two reducible functional groups: the ketone and the ester.

Chemoselective Reduction of the Ketone Moiety

Achieving the selective reduction of the ketone in the presence of the ester requires the use of mild reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester. acs.org

Sodium borohydride (NaBH₄) is a common reagent for the chemoselective reduction of ketones and aldehydes in the presence of less reactive functional groups like esters. reddit.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Another approach involves the use of catalytic hydrogenation, where specific catalysts and conditions can be chosen to selectively reduce the ketone. However, this can sometimes also affect the aromatic ring, depending on the catalyst and reaction conditions.

Table 2: Reagents for Chemoselective Ketone Reduction

| Reagent System | Selectivity | Reference |

| Sodium Borohydride (NaBH₄) | Reduces ketones and aldehydes over esters. | reddit.com |

| Ammonia (B1221849) Borane (in water) | Selectively reduces ketones to alcohols. | [No specific citation found for this point] |

| Titanium(IV) chloride/Ammonia-borane | Can selectively reduce acids in the presence of esters. | nih.gov |

Stereocontrol in Reduction Processes

The reduction of the cyclohexyl ketone moiety in this compound creates a new stereocenter at the resulting secondary alcohol. The stereochemical outcome of this reduction is influenced by the steric hindrance around the carbonyl group and the trajectory of the hydride attack. libretexts.org

For substituted cyclohexanones, the approach of the reducing agent can be directed by existing substituents, leading to the preferential formation of one diastereomer. For instance, the reduction of 2-substituted cyclohexanones often leads to a mixture of cis and trans alcohols. nih.govresearchgate.net The stereoselectivity can be influenced by the choice of reducing agent and the reaction conditions. researchgate.netacs.org

Biocatalytic reductions, for example using yeast like Saccharomyces cerevisiae, can offer high stereoselectivity in the reduction of 2-substituted cyclohexanones, often yielding products with high enantiomeric excess. nih.gov

Reactions Involving the Ester Moiety

The carboethoxy group of this compound can undergo reactions typical of esters, such as hydrolysis and transesterification.

Hydrolysis:

Ester hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to the corresponding carboxylic acid (2-(cyclohexanecarbonyl)benzoic acid) and ethanol. The reaction is reversible. libretexts.org

Base-promoted hydrolysis (Saponification): Using a base like sodium hydroxide (B78521), the ester is irreversibly hydrolyzed to the carboxylate salt and ethanol. libretexts.org

The steric hindrance from the ortho-cyclohexyl ketone group might affect the rate of hydrolysis compared to unhindered ethyl benzoates. Studies on sterically hindered esters have shown that specialized conditions, such as using potassium tert-butoxide in DMSO or high pressure, might be necessary for efficient hydrolysis. arkat-usa.orgresearchgate.net

Transesterification:

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol would lead to the formation of methyl 2-(cyclohexanecarbonyl)benzoate and ethanol. This reaction is also an equilibrium process. libretexts.org

Table 3: Common Reactions of the Ester Moiety

| Reaction | Reagents | Product | Reference |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 2-(Cyclohexanecarbonyl)benzoic acid + Ethanol | libretexts.org |

| Base-Promoted Hydrolysis | NaOH, H₂O | Sodium 2-(cyclohexanecarbonyl)benzoate + Ethanol | libretexts.org |

| Transesterification | CH₃OH, H⁺ or CH₃O⁻ | Methyl 2-(cyclohexanecarbonyl)benzoate + Ethanol | libretexts.org |

Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to hydrolysis and transesterification reactions, common pathways for ester transformation.

Hydrolysis:

Under both acidic and basic conditions, the ester can be cleaved.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates ethanol to yield 2-carboxyphenyl cyclohexyl ketone. A classic example of this is the acid-catalyzed hydrolysis of ethyl benzoate (B1203000). libretexts.org The mechanism involves protonation of the carbonyl, nucleophilic attack by water, proton transfer, and elimination of the alcohol. libretexts.org

Base-Promoted Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, results in the nucleophilic attack of the hydroxide ion on the ester carbonyl. quora.comsserc.org.uk This forms a tetrahedral intermediate that collapses, expelling the ethoxide ion. libretexts.org A subsequent acid-base reaction between the resulting carboxylic acid and the ethoxide, or external base, affords the corresponding carboxylate salt (sodium 2-(cyclohexanecarbonyl)benzoate). quora.comsserc.org.uk Acidification of this salt is necessary to obtain the final carboxylic acid product. quora.comsserc.org.uk This process is analogous to the alkaline hydrolysis of ethyl benzoate to produce benzoic acid. sserc.org.uksserc.org.ukyoutube.com

Transesterification:

This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol under acidic conditions would lead to the formation of methyl 2-(cyclohexanecarbonyl)benzoate and ethanol. The reaction is an equilibrium process, and driving it to completion often requires using the new alcohol in large excess. libretexts.org

The following table summarizes the conditions and products for these reactions:

| Reaction | Reagents | Product(s) |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 2-Carboxyphenyl cyclohexyl ketone, Ethanol |

| Base-Promoted Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 2-Carboxyphenyl cyclohexyl ketone, Ethanol |

| Transesterification | R'OH, H⁺ or R'O⁻ | 2-Carbo(R')oxyphenyl cyclohexyl ketone, Ethanol |

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group. masterorganicchemistry.comlibretexts.org The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is dependent on the nature of the leaving group; better leaving groups lead to more reactive derivatives. libretexts.org

For this compound, the ester functionality can undergo nucleophilic acyl substitution with various nucleophiles. youtube.com

Aminolysis: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide, 2-(cyclohexanecarbonyl)benzamide. This reaction is analogous to the aminolysis of ethyl benzoate. libretexts.org

Reaction with Grignard Reagents: The ester group can react with two equivalents of a Grignard reagent (e.g., CH₃MgBr). The first equivalent adds to the carbonyl to form a ketone after the elimination of the ethoxide. A second equivalent of the Grignard reagent then attacks the newly formed ketone, leading to a tertiary alcohol upon workup. It is important to note that the inherent ketone in the molecule will also react with the Grignard reagent. youtube.com

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com The reaction proceeds through an aldehyde intermediate which is further reduced. The ketone group will also be reduced under these conditions. To selectively reduce the ester in the presence of the ketone, the ketone must first be protected. jove.comwikipedia.org

The general mechanism for nucleophilic acyl substitution at the ester carbonyl is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the ester. youtube.com

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed. masterorganicchemistry.com

Elimination of Leaving Group: The carbonyl group reforms, and the ethoxide leaving group is expelled. masterorganicchemistry.com

| Nucleophile | Product of Reaction at Ester |

| Ammonia (NH₃) | 2-(Cyclohexanecarbonyl)benzamide |

| Primary Amine (RNH₂) | N-Alkyl-2-(cyclohexanecarbonyl)benzamide |

| Grignard Reagent (R'MgX) | Tertiary alcohol (after reaction with 2 equivalents and workup) |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Hydroxymethyl)phenyl)(cyclohexyl)methanol |

Reactions Involving the Cyclohexyl Ring

Functionalization of the Saturated Ring

The cyclohexyl ring, being a saturated hydrocarbon, is generally less reactive than the aromatic ring or the carbonyl groups. However, modern synthetic methods allow for its functionalization, often through C-H activation strategies. Palladium-catalyzed reactions have been developed for the β-C(sp³)–H activation of ketones, which could potentially be applied to the cyclohexyl ring of this compound. nih.gov Such reactions can introduce aryl or other functional groups at the β-position relative to the ketone. nih.govscispace.com

Transannular C-H functionalization is another potential pathway for modifying the cyclohexyl ring, particularly in cyclic systems. nih.gov These reactions can introduce functionality at positions remote from the activating group.

Conformational Analysis and its Influence on Reactivity

The cyclohexyl ring exists predominantly in a chair conformation to minimize angle and torsional strain. youtube.comyoutube.com The presence of the bulky 2-carboethoxyphenyl ketone substituent will have a significant impact on the conformational equilibrium. The substituent will preferentially occupy an equatorial position to minimize 1,3-diaxial interactions. youtube.com

The conformation of the cyclohexanone ring itself is slightly different from that of cyclohexane due to the sp²-hybridized carbonyl carbon. youtube.comacs.org This leads to some flattening of the ring at the carbonyl group. youtube.com The reactivity of the cyclohexyl ring can be influenced by its conformation. For instance, the accessibility of specific C-H bonds for functionalization reactions depends on their axial or equatorial orientation. Computational studies on cyclohexyl ketone inhibitors have shown that the cyclohexane ring can adopt specific conformations, such as a trans-diaxial conformation, when interacting with enzymes. researchgate.net

Intermolecular and Intramolecular Reaction Pathways

The ortho disposition of the ester and ketone functionalities on the aromatic ring allows for the possibility of unique intramolecular reactions.

Intramolecular Cyclization: Under certain conditions, the molecule could undergo intramolecular cyclization. For example, treatment with a strong base could potentially lead to an intramolecular aldol-type reaction, where an enolate formed at the α-position of the cyclohexyl ketone attacks the ester carbonyl. However, this is less likely than other pathways. A more plausible intramolecular reaction could occur if the ester were converted to a more reactive species. For instance, reduction of the ester to an alcohol could be followed by intramolecular cyclization with the ketone to form a cyclic hemiketal. Some ketones are known to undergo intramolecular cyclization reactions when treated with specific reagents. rsc.orgresearchgate.net

Intermolecular Reactions: The molecule can participate in a variety of intermolecular reactions. For example, in the presence of a photoredox catalyst, the ketone could be converted to a ketyl radical, which could then couple with other radical species in an intermolecular fashion. scispace.com

Protecting Group Strategies in Multi-Functional Synthesis

Due to the presence of two distinct carbonyl functionalities (ester and ketone) with different reactivities, protecting group strategies are crucial when performing selective transformations on this compound. wikipedia.org

Protecting the Ketone: If a reaction is desired at the less reactive ester group while leaving the more reactive ketone untouched, the ketone must be protected. jove.comwikipedia.org A common strategy is to convert the ketone into an acetal (B89532) (or ketal) by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. libretexts.org Acetals are stable to basic and nucleophilic reagents, such as Grignard reagents and hydrides. wikipedia.orglibretexts.org After the desired reaction on the ester is complete, the ketone can be regenerated by acidic hydrolysis. libretexts.org

Protecting the Ester: While less common, the ester could be selectively saponified to the less reactive carboxylate, which is generally unreactive towards nucleophiles like Grignard reagents. libretexts.orglibretexts.org This would allow for selective reaction at the ketone. Following the reaction, the carboxylic acid would need to be re-esterified if the original functionality is desired.

The choice of protecting group depends on the specific reaction conditions to be employed in the subsequent steps. fiveable.me

| Functional Group to Protect | Protecting Group | Protection Conditions | Deprotection Conditions |

| Ketone | Acetal (Ketal) | Diol (e.g., ethylene glycol), H⁺ | Aqueous Acid (H₃O⁺) |

| Ester (as Carboxylate) | Carboxylate Salt | Base (e.g., NaOH) | Acid (H₃O⁺) |

Reaction Kinetics and Thermodynamics

The reactivity of the carbonyl group in ketones is central to their chemistry. Nucleophilic addition is a characteristic reaction, and its rate is sensitive to the electronic nature and steric bulk of the groups attached to the carbonyl carbon. In this compound, the carbonyl group is bonded to a cyclohexyl group and a phenyl ring substituted with a carboethoxy group at the ortho position.

Kinetic Considerations:

The kinetics of reactions involving this compound would be significantly influenced by both the cyclohexyl and the 2-carboethoxyphenyl moieties.

Steric Effects: The bulky cyclohexyl group creates steric hindrance around the carbonyl carbon, which can impede the approach of a nucleophile. reddit.com This is a common feature in cyclohexyl ketones and generally leads to slower reaction rates compared to less hindered ketones like acetone. reddit.comresearchgate.net Furthermore, the ortho-carboethoxy group on the phenyl ring introduces additional steric crowding. This ortho-substituent is in close proximity to the reaction center, which can further slow down the rate of nucleophilic attack. Studies on the hydrolysis of ortho-substituted phenyl benzoates have demonstrated that ortho substituents can exert a significant steric effect. rsc.org

Illustrative Reaction Rate Data:

To illustrate the impact of these structural features, the following table presents hypothetical second-order rate constants (k₂) for the nucleophilic addition to various ketones. These values are based on established trends in ketone reactivity and are for comparative purposes only.

| Ketone | Relative k₂ (Illustrative) | Key Influencing Factors |

| Acetone | 100 | Minimal steric hindrance |

| Cyclohexanone | 20 | Steric hindrance from the cyclohexyl ring researchgate.netnist.gov |

| Acetophenone | 10 | Steric hindrance and electronic effects of the phenyl group |

| Benzophenone (B1666685) | 1 | Significant steric hindrance from two phenyl groups nih.govresearchgate.net |

| This compound | ~5 | Combination of steric hindrance (cyclohexyl, ortho-ester) and electronic effects (electron-withdrawing ester) rsc.orgncert.nic.in |

Thermodynamic Considerations:

Illustrative Thermodynamic Data for a Hypothetical Reaction:

The following table provides a hypothetical set of thermodynamic parameters for a generic nucleophilic addition reaction to a ketone. The values for this compound are estimated based on the expected influence of its structural features.

| Reaction | ΔH° (kJ/mol) (Illustrative) | ΔS° (J/mol·K) (Illustrative) | ΔG° (kJ/mol) at 298 K (Illustrative) |

| Acetone + Nu⁻ ⇌ Product | -50 | -100 | -20.2 |

| Cyclohexanone + Nu⁻ ⇌ Product | -45 | -110 | -12.2 |

| This compound + Nu⁻ ⇌ Product | -40 | -120 | -4.2 |

Computational and Theoretical Studies on 2 Carboethoxyphenyl Cyclohexyl Ketone

Quantum Chemical Calculations of Electronic Structure

A thorough investigation into the electronic structure of 2-Carboethoxyphenyl cyclohexyl ketone would typically involve quantum chemical calculations. These calculations would aim to elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties and reactivity. Key parameters that would be determined include the molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), the electrostatic potential surface, and atomic charges. Such data provides insight into the regions of the molecule that are electron-rich or electron-deficient, predicting sites susceptible to electrophilic or nucleophilic attack. Without specific studies on this compound, no data on its electronic properties can be presented.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and conformational landscape of a molecule. For this compound, this analysis would involve identifying the most stable conformations (lowest energy states) by calculating the potential energy surface as a function of rotatable bonds, such as the bond connecting the cyclohexyl ring to the ketone group and the bond connecting the phenyl ring to the carboethoxy group. This analysis helps in understanding how the molecule's shape influences its interactions with other molecules. Research on related, but distinct, compounds like ethyl benzyl (B1604629) carbamates has utilized methods such as Density Functional Theory (DFT) to optimize molecular geometries, but no such data exists for the target compound. scirp.org

Reaction Pathway Analysis and Transition State Theory

Understanding the chemical reactions that this compound might undergo requires reaction pathway analysis. This involves computationally mapping out the energy changes that occur as reactants transform into products. A key aspect of this is the identification and characterization of transition states—the highest energy points along a reaction coordinate. According to Transition State Theory, the energy of this state is crucial for determining the reaction rate. For instance, computational studies on the reactions of different ketones, such as cyclohexyl cyclopropyl (B3062369) ketone, have been used to determine activation barriers and rate-determining steps. nih.gov However, no such analyses have been published for this compound.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models can be employed to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, this would involve calculating its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For example, calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends, aiding in the interpretation of experimental IR spectra. Similarly, NMR chemical shifts can be calculated to help assign signals in an experimental spectrum. While spectroscopic data has been used to confirm the structure of related benzoate (B1203000) derivatives like ethyl 2,6-dimethoxybenzoate, predictive theoretical models for the target compound are not available. mdpi.com

Theoretical Insights into Reactivity and Selectivity

By integrating findings from electronic structure calculations and molecular modeling, theoretical chemistry provides powerful insights into the reactivity and selectivity of a compound. For this compound, this would involve using calculated parameters like HOMO-LUMO gaps, electrostatic potential maps, and steric hindrance evaluations to predict how and where the molecule is most likely to react. For example, the analysis could predict whether a reaction is likely to be kinetically or thermodynamically controlled and what factors might influence stereoselectivity or regioselectivity. Computational studies on other ketones have shown how factors like conjugation and steric hindrance influence reactivity, but this level of insight is not available for this compound. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate

The unique structural features of 2-Carboethoxyphenyl cyclohexyl ketone, which include a ketone group, an ester functional group, and both aromatic and aliphatic rings, suggest its potential as a versatile intermediate in organic synthesis. These features allow for a variety of chemical transformations, making it a candidate for the construction of more complex molecular architectures.

Precursor in Complex Pharmaceutical Synthesis

While direct evidence for the use of this compound as a precursor in the synthesis of specific commercial pharmaceuticals is limited in publicly available literature, its structural motifs are present in various biologically active molecules. Ketones and their derivatives are fundamental building blocks in medicinal chemistry. For instance, cyclohexyl phenyl ketone derivatives have been investigated as intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs. google.com The presence of the carboethoxy group on the phenyl ring of this compound offers a reactive site for further functionalization, potentially leading to the synthesis of novel pharmaceutical compounds. This ester group could be hydrolyzed to a carboxylic acid, which can then be converted into amides, esters, or other functional groups commonly found in drug molecules.

Intermediate in Agrochemical Production

Similar to its potential in pharmaceuticals, the application of this compound as a direct intermediate in the production of existing agrochemicals is not extensively documented. However, the synthesis of complex molecules for agrochemical applications often involves intermediates with diverse functional groups. The development of novel herbicides, insecticides, and fungicides frequently relies on the creation of extensive libraries of compounds for screening. nih.gov The structural components of this compound could serve as a scaffold for generating such libraries. For example, the bicyclo google.comgoogle.comgoogle.comoctenone core, which shares some structural similarities with the cyclohexyl ketone moiety, has been used to create a library of amides that were screened for herbicidal activity. nih.gov

Building Block for Diverse Organic Scaffolds

The reactivity of the ketone and ester functional groups, combined with the possibility of substitution on both the aromatic and cyclohexyl rings, makes this compound a potential building block for a variety of organic scaffolds. The ketone can undergo reactions such as reduction, oxidation (e.g., Baeyer-Villiger oxidation), and reactions with organometallic reagents. The ester group can be modified through hydrolysis, transesterification, or amidation. These transformations can lead to a wide range of molecular structures with potential applications in various fields of chemistry.

Role in Polymer Chemistry and Material Science

The presence of a polymerizable group or the ability to act as a cross-linking agent is crucial for a molecule's application in polymer science.

Monomer or Cross-linking Agent in Polymerization

There is limited direct evidence to suggest that this compound itself has been extensively used as a monomer in polymerization reactions. Vinyl ketones, which contain a polymerizable vinyl group attached to the ketone, are known to undergo polymerization. nih.gov While this compound does not possess a vinyl group, it could potentially be modified to include one.

Alternatively, the ketone functionality could participate in cross-linking reactions. For instance, cyclohexyl phenyl ketones have been mentioned as intermediates for photoinitiators used in the photochemical cross-linking of polyolefins. google.com Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization or cross-linking. The structural similarity of this compound suggests it could be a precursor to such photoinitiators.

Development of Novel Polymeric Architectures

While specific polymers derived from this compound are not widely reported, the incorporation of ketone and ester functionalities into polymer backbones is an area of active research. These functional groups can influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and reactivity. The development of new monomers is crucial for the design of novel polymeric architectures with tailored properties for specific applications.

Exploration as a Catalyst or Ligand Component in Catalysis

While direct catalytic applications of this compound are not extensively documented, its molecular architecture strongly suggests its potential as a bidentate ligand in transition metal catalysis. The compound possesses two oxygen-containing functional groups—the ketone and the ester—in a 1,2- (or ortho) substitution pattern on the phenyl ring. This arrangement is ideal for forming a stable five-membered chelate ring upon coordination with a metal center.

The concept of using ortho-positioned carbonyl groups to direct catalytic processes is well-established. For instance, research has shown that carbonyl coordination can assist in the ortho-C–H activation of aromatic aldehydes and esters. nih.gov Similarly, directing groups like carboxylic acids have been used to facilitate palladium-catalyzed ortho-C–H alkylation of benzoic acids. nih.gov

The structure of ethyl 2-(cyclohexanecarbonyl)benzoate is analogous to these systems. The lone pairs of electrons on the ketonic and esteric oxygen atoms can coordinate to a metal, thereby increasing the local concentration of the catalyst near specific bonds and potentially enabling or accelerating reactions that would otherwise be inefficient. This chelation could be exploited in various catalytic cycles, including C-H activation, cross-coupling reactions, and asymmetric synthesis, should a chiral variant be developed. Further research is warranted to explore the coordination chemistry of this compound with various transition metals and to evaluate the catalytic activity of the resulting metal complexes.

Potential in Fine Chemical Synthesis

The most significant foreseeable application for this compound is as a versatile intermediate in the synthesis of high-value fine chemicals, particularly in the field of materials science. This potential is best understood by examining its structural relationship to cyclohexyl phenyl ketone.

Cyclohexyl phenyl ketone is a well-known precursor for the industrial production of 1-hydroxycyclohexyl phenyl ketone, a highly efficient and widely used Type I radical photoinitiator. google.comnarsuresearch.com Photoinitiators are compounds that absorb light and generate reactive species to initiate polymerization, a process central to UV-curing inks, coatings, and adhesives. bgsu.edupatproducts.store The established synthesis route involves the chlorination of cyclohexyl phenyl ketone at the alpha-carbon, followed by hydrolysis to yield the final α-hydroxy ketone product. guidechem.com

Following this precedent, this compound can be regarded as a functionalized building block for creating a new generation of photoinitiators with tailored properties. The presence of the carboethoxy group offers several strategic advantages:

Property Modification: The ester group can alter the final photoinitiator's physical properties, such as its solubility in different monomer and oligomer systems or its compatibility with various polymer resins.

Photochemical Tuning: The electronic nature of the ester group on the phenyl ring can influence the molecule's absorption spectrum (λmax), potentially shifting its light absorption characteristics to better match the emission spectra of different UV light sources.

Reactive Handle: The ester is a reactive site for further chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid or converted into an amide. This functionality allows the photoinitiator to be covalently bonded to a polymer backbone, reducing migration and improving the safety and longevity of the final cured material.

Beyond photoinitiators, the dual functionality of the molecule makes it a useful intermediate for various other complex organic structures. The ketone can undergo reduction, oxidation (e.g., Baeyer-Villiger oxidation), or reactions at the α-carbon, while the ester provides a different axis of reactivity.

Below is a table summarizing the key properties and potential transformations of this compound.

Table 1: Properties and Potential of Ethyl 2-(cyclohexanecarbonyl)benzoate

| Attribute | Description |

|---|---|

| IUPAC Name | ethyl 2-(cyclohexanecarbonyl)benzoate |

| CAS Number | 898792-17-1 |

| Molecular Formula | C₁₆H₂₀O₃ |

| Molecular Weight | 260.33 g/mol |

| Potential Role in Catalysis | Bidentate chelating ligand for transition metals. |

| Potential Role in Synthesis | Intermediate for novel photoinitiators and other fine chemicals. |

Table 2: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Ketone | α-Chlorination & Hydrolysis | α-Hydroxy ketone derivative (Photoinitiator Precursor) |

| Ketone | Reduction | Secondary Alcohol |

| Ester | Hydrolysis | Carboxylic Acid |

| Ester | Aminolysis | Amide |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Derivatives |

Future Research Directions for 2 Carboethoxyphenyl Cyclohexyl Ketone

Exploration of Novel and Sustainable Synthetic Pathways

The industrial production of cyclohexanone (B45756), a precursor to the cyclohexyl ketone moiety, often involves the oxidation of cyclohexane (B81311) or the hydrogenation of phenol. nih.govwikipedia.org One future research direction would be to develop more sustainable methods for synthesizing the entire 2-Carboethoxyphenyl cyclohexyl ketone molecule. This could involve exploring one-pot syntheses or multi-component reactions (MCRs) that combine the necessary fragments in a single, efficient step, thereby reducing waste and improving atom economy. chemcd.com For instance, research could focus on Friedel-Crafts acylation reactions using greener catalysts to couple a cyclohexyl carbonyl group with a carboethoxyphenyl precursor. acs.org

Development of Highly Stereoselective Transformations

The cyclohexyl group of this compound is a three-dimensional structure that can exist in different conformations. Future research could focus on developing stereoselective transformations that control the spatial arrangement of substituents on this ring. This is particularly relevant if the molecule is explored for pharmaceutical applications, where specific stereoisomers often exhibit desired biological activity. Research into enzymatic or chiral catalyst-mediated reductions of the ketone or other transformations on the cyclohexyl ring could yield specific, optically pure isomers. The microbial production of optically pure lactones from cyclic precursors highlights the potential of biocatalysis in achieving high selectivity. researchgate.net

Investigation of New Catalytic Applications

Benzophenone-based molecules are known to act as photosensitizers. mdpi.com Future research could investigate whether this compound or its derivatives can serve as catalysts, perhaps in photoredox catalysis. The ketone functional group, upon excitation with light, can initiate chemical reactions. mdpi.com Researchers could explore its use in promoting organic transformations, such as polymerizations or stereoselective syntheses. The electronic properties of the molecule, influenced by the carboethoxy group, could be tuned to optimize its catalytic activity for specific reactions.

Design of Advanced Materials Incorporating the Compound

Benzophenone (B1666685) derivatives are of significant interest in materials science, particularly for organic light-emitting diodes (OLEDs), due to their thermal stability and ability to facilitate intersystem crossing. mdpi.com A promising research avenue is the design of novel polymers or organic materials that incorporate the this compound structure. Its rigid benzophenone core and flexible cyclohexyl group could impart unique properties to polymers. Research could focus on synthesizing polymers where this compound is a monomer, potentially leading to materials with applications as specialty resins, coatings, or advanced photopolymers. The use of cyclohexanone in the synthesis of cyclohexanone resins and methacrylate (B99206) ester polymers provides a precedent for this line of inquiry. nih.gov

Integration with Green Chemistry Principles and Sustainable Synthesis

Future synthetic strategies for this compound and its derivatives will likely be guided by the principles of green chemistry. This involves using environmentally benign solvents, reducing energy consumption, and minimizing waste. mdpi.com Research could explore solvent-free reaction conditions, such as those used in mechanochemistry, or the use of biodegradable solvents derived from renewable resources. chemcd.comvertecbiosolvents.com For example, developing synthetic routes that avoid hazardous reagents and chlorinated solvents, which are common in traditional organic synthesis, would be a key objective. mdpi.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Synthesis

To efficiently explore the potential applications of this scaffold, particularly in drug discovery, high-throughput screening and combinatorial chemistry are invaluable tools. Future research could involve creating a library of derivatives by systematically modifying the benzophenone and cyclohexyl rings of this compound. For example, different functional groups could be introduced at various positions on the phenyl ring, or the cyclohexyl ring could be substituted. This approach has been successfully used to develop benzophenone-based inhibitors for enzymes like HIV reverse transcriptase. acs.orgnih.gov These libraries could then be rapidly screened for biological activity against various targets, such as cancer cell lines or specific enzymes, to identify promising lead compounds for further development. rsc.org

Interactive Data Table: Properties of Related Compounds

This table provides data on the parent structures related to this compound.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Feature | CAS Number |

| Cyclohexanone | C₆H₁₀O | 98.15 | Parent cyclic ketone | 108-94-1 |

| Benzophenone | C₁₃H₁₀O | 182.22 | Parent aromatic ketone | 119-61-9 |

| Cyclohexyl phenyl ketone | C₁₃H₁₆O | 188.27 | Unsubstituted direct analogue | 712-50-5 |

| 4-Carboethoxyphenyl cyclohexyl ketone | C₁₆H₂₀O₃ | 260.33 | Isomer | 684271-09-8 |

Q & A

Q. What are the optimal synthetic routes for 2-carboethoxyphenyl cyclohexyl ketone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic addition or Friedel-Crafts acylation. For example, cyclohexyl ketones can be synthesized via α-deprotonation using bases like LDA (Lithium Diisopropylamide) to generate enolates, followed by reaction with ethyl chloroformate . Key variables include solvent polarity (e.g., THF vs. DCM), temperature (−78°C to room temperature), and stoichiometric ratios of the base to carbonyl compound. Yields >70% are achievable with strict anhydrous conditions and slow addition of electrophiles to minimize side reactions like over-alkylation .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

Methodological Answer:

- ¹H NMR : The ester group (COOEt) appears as a quartet at δ 4.1–4.3 ppm (CH₂CH₃), while the cyclohexyl proton environment shows complex splitting at δ 1.2–2.5 ppm. Aromatic protons ortho to the carbonyl group exhibit deshielding (δ 7.3–8.1 ppm) .

- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch of ketone and ester) and ~1250 cm⁻¹ (C-O ester stretch). Isomers with alternative substituent positions (e.g., meta-carboethoxy) show distinct aromatic proton splitting and carbonyl absorption shifts .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as ketones can cause respiratory tract irritation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How does the carboethoxy group influence the reactivity of the ketone in nucleophilic additions?

Methodological Answer: The electron-withdrawing carboethoxy group increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity toward nucleophiles like Grignard reagents or hydrides. However, steric hindrance from the cyclohexyl group may slow kinetics. Competitive reactions (e.g., ester hydrolysis under basic conditions) require pH control (pH 7–9) .

Q. What chromatographic methods are effective for purifying this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 6:4). The ketone’s moderate polarity elutes after ester-containing byproducts.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity. Monitor at 254 nm due to aromatic UV absorption .

Advanced Research Questions

Q. How can computational modeling (DFT) predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level can map electron density surfaces. The carboethoxy group directs electrophiles to the para position on the phenyl ring due to resonance stabilization of the intermediate carbocation. Compare HOMO-LUMO gaps of possible intermediates to validate regioselectivity trends .

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses of this ketone?

Methodological Answer: Contradictions often arise from heat dissipation inefficiencies in large batches, leading to side reactions (e.g., diketone formation via over-acylation). Kinetic studies using microreactors or flow chemistry can mitigate this by improving temperature control. In situ FTIR monitoring of reaction progress helps identify intermediate buildup .

Q. How do solvent effects impact the keto-enol tautomerism of this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMSO) stabilize the enol form via hydrogen bonding with the carbonyl oxygen, shifting the equilibrium constant (K) by up to 3 orders of magnitude. Use ¹H NMR in deuterated solvents to quantify enol content: enolic protons appear as a singlet at δ 12–14 ppm .

Q. What strategies resolve spectral overlaps in the ¹³C NMR analysis of this compound?

Methodological Answer:

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups. The cyclohexyl CH₂ groups resonate at δ 20–35 ppm, while the carbonyl carbons (ketone and ester) appear at δ 205–215 ppm.

- HSQC : Correlates ¹H-¹³C signals to assign overlapping aromatic carbons. For example, the carboethoxy carbonyl (δ 165–170 ppm) couples with the ester methylene protons .

Q. How can catalytic asymmetric synthesis be applied to generate enantiomerically enriched derivatives?

Methodological Answer: Chiral Lewis acids (e.g., BINOL-derived catalysts) induce asymmetry during nucleophilic additions. For example, asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalysts achieves >90% ee for alcohol derivatives. Optimize catalyst loading (5–10 mol%) and solvent (i-PrOH) to balance enantioselectivity and reaction rate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.